6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a heterocyclic compound characterized by its spiro structure, which incorporates a nitrogen atom within the ring system. Its molecular formula is C13H21NO4, and it has a molecular weight of 255.31 g/mol . This compound is primarily utilized as a building block in organic synthesis and has significant applications in various scientific fields, including medicinal chemistry and biological research.
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid falls under the category of spirocyclic compounds, specifically those containing nitrogen heteroatoms. It is classified as a carboxylic acid due to the presence of the carboxyl functional group in its structure.
The synthesis of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid typically involves cyclization reactions that can be achieved through various synthetic routes:
The synthesis often requires precise control over reaction conditions, including temperature and reaction time, to optimize yield and purity. Common purification techniques include recrystallization and chromatography .
The molecular structure of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid features a spirocyclic framework with a nitrogen atom integrated into the bicyclic system. The tert-butoxycarbonyl group serves as a protecting group for the amine functionality.
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid can undergo several types of chemical reactions:
The mechanism of action for 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid involves its interaction with specific biological targets, such as enzymes or receptors. The unique spiro structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to either inhibition or activation of biological pathways, depending on the nature of the target molecule involved in the process.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure and purity of synthesized compounds .
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid has diverse applications in scientific research:
Spirocyclic architectures—characterized by orthogonal ring systems sharing a single quaternary carbon atom—represent a cornerstone of three-dimensional (3D) molecular design in medicinal chemistry. These compounds exhibit inherently high Fsp3 character (fraction of sp³-hybridized carbons), correlating with improved drug development outcomes such as enhanced solubility, reduced metabolic inactivation, and higher clinical success rates [4] [8]. The spiro[3.4]octane framework, specifically, combines a cyclopropane ring fused to a cyclobutane via a spiro junction, imposing significant steric constraint and conformational rigidity. This review focuses on 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid, examining its structural significance, synthetic accessibility, and role as a multifunctional building block in drug discovery.
The spiro[3.4]octane core forces substituents into defined spatial orientations, reducing entropic penalties during target binding. This rigidity is exemplified in sigma-1 receptor (σ1R) antagonists, where derivatives like compound 32 (2,6-diazaspiro[3.4]octan-7-one) exhibit nanomolar affinity (Ki < 10 nM) by positioning hydrophobic groups into complementary subpockets of the σ1R binding site [1]. The scaffold's planar deviation index (PDI) exceeds 0.5, enabling optimal vectorial display of pharmacophores unmatched by flat aromatic systems [8].
Spiro[3.4]octanes lower lipophilicity (log P) while maintaining membrane permeability. For instance, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in melanin-concentrating hormone receptor (MCHr1) antagonists reduced log D by 0.8 units, diminishing hERG affinity and improving metabolic stability [8]. This aligns with the "escape from flatland" paradigm, where increased Fsp3 (>0.5) correlates with higher clinical attrition survival [4].
Table 1: Impact of Spiro[3.4]octane Scaffolds on Drug Properties
Application | Baseline Compound | Spirocyclic Analog | Key Improvement |
---|---|---|---|
σ1R Antagonism [1] | Morphine | Compound 32 | 5x ↑ analgesia; rescued tolerance |
MCHr1 Antagonism [8] | Morpholine derivative | 2-Oxa-6-azaspiroheptane | log D ↓0.8; t1/2 ↑2.5x |
SHP2 Inhibition [8] | Flexible amine | Azaspiro[3.4]octane | IC50 ↓40 nM; cell potency ↑8x |
The cyclopropane-cyclobutane fusion in spiro[3.4]octane confers ~64 kcal/mol ring strain, enabling strain-release-driven reactions. Scandium(III)-catalyzed spirocyclizations of bicyclo[1.1.0]butanes (BCBs) with azomethine imines exploit this strain, yielding 6,7-diazaspiro[3.4]octanes in >80% yield [2]. This methodology overcomes historical challenges in spirocyclobutane synthesis, providing direct access to pharmaceutically relevant analogs.
Table 2: Ring Strain Energies in Spirocyclic Systems
Spiro System | Ring Strain (kcal/mol) | Synthetic Utility |
---|---|---|
Spiro[3.4]octane [2] | ~64 | Strain-release cyclization; high reactivity |
Spiro[4.5]decane | ~50 | Moderate reactivity |
Spiro[3.3]heptane | ~55 | Intermediate reactivity |
The tert-butoxycarbonyl (Boc) group serves as a temporary amine-protecting moiety during multistep syntheses. For 6-Aza-spiro[3.4]octane derivatives, protection typically employs di-tert-butyl dicarbonate (Boc2O) under catalytic conditions:
Boc protection is indispensable for orthogonal deprotection: It withstands basic/neutral conditions but cleaves rapidly under mild acids (e.g., TFA), enabling sequential modification of multifunctional scaffolds like 6-Aza-spiro[3.4]octane-2-carboxylic acid [6].
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid integrates three key features:
This versatility is showcased in σ1R antagonist design, where similar spirocyclic cores enhance morphine analgesia by blocking σ1R-mediated MOR desensitization [1]. The Boc group facilitates late-stage diversification—critical for structure-activity relationship (SAR) studies requiring rapid amine functionalization.
Scalable routes to 6-Aza-spiro[3.4]octanes remain challenging due to:
Solutions include:
Table 3: Boc Protection Strategies for Azaspirocycles
Method | Conditions | Yield (%) | Chemoselectivity |
---|---|---|---|
DMAP Catalysis | Boc2O, CH2Cl2, RT | 85–95 | Moderate (OH groups tolerated) |
Sc(OTf)3 Solvent-Free [6] | Boc2O, RT, 2 h | >90 | High |
HFIP Catalysis [6] | Boc2O, HFIP, RT | 88 | High (no oxazolidinone formation) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0